molecular formula C16H20O B1234314 13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one

13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one

Cat. No. B1234314
M. Wt: 228.33 g/mol
InChI Key: JZECOIINDLDHBV-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-methyl-4,4-bisnorpodocarpa-8,11,13-trien-3-one is a tricyclic diterpenoidthat is 4a,7-dimethyl-3,4,4a,9,10,10a-hexahydrophenanthrene in which the methylene hydrogens at position 2 have been replaced by an oxo group. It has a role as a human xenobiotic metabolite. It is a carbotricyclic compound, a cyclic terpene ketone and a tricyclic diterpenoid.

Scientific Research Applications

Synthesis and Derivative Studies

  • A new synthetic route for 7-oxo-13-hydroxy-8,11,13-podocarpatrienes, precursors to bioactive compounds, was developed from labdane diterpenes, which included the synthesis of 13-hydroxy-8,11,13-podocarpatriene, a constituent of Taiwania cryptomerioides (Alvarez-Manzaneda Roldán et al., 2006).
  • Podocarpane-type trinorditerpenes, including various derivatives of podocarpatriene, were isolated from Taiwania cryptomerioides, elucidated through NMR and MS spectral evidence (Kuo & Chang, 2000).

Antioxidative Activity

  • Antioxidative trinorditerpenes, derived from the bark of Taiwania cryptomerioides, were identified, including compounds structurally related to podocarpatrienes, demonstrating strong antioxidative activity (Kuo et al., 2002).

Molecular Rearrangements

  • Studies on the rearrangement of methyl 13-isopropyl-7-oxo-podocarpa-5,8,11,13-tetraen-15-oate, a related compound, showed novel rearrangements with aluminum chloride, contributing to the understanding of reaction mechanisms and potential synthetic routes for related compounds (Akita & Tahara, 1975).

Biological Activities

  • The synthesis of 13,14-dihydroxy-8,11,13-podocarpatrien-7-one from (+)-manool and its derivatives were evaluated for cytotoxic, leishmanicidal, and trypanocidal activities, indicating the potential of podocarpane-type intermediates as cytotoxic agents (Novoa et al., 2015).

Chemical Reactions and Synthesis

  • Various studies focused on the synthesis and modification of podocarpatriene derivatives, exploring different chemical reactions and their applications in the synthesis of naturally occurring diterpenes (Matsumoto et al., 1996), (Wilson et al., 1983).

properties

Product Name

13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

(4aS,10aS)-4a,7-dimethyl-1,3,4,9,10,10a-hexahydrophenanthren-2-one

InChI

InChI=1S/C16H20O/c1-11-3-6-15-12(9-11)4-5-13-10-14(17)7-8-16(13,15)2/h3,6,9,13H,4-5,7-8,10H2,1-2H3/t13-,16-/m0/s1

InChI Key

JZECOIINDLDHBV-BBRMVZONSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@]3(CCC(=O)C[C@@H]3CC2)C

SMILES

CC1=CC2=C(C=C1)C3(CCC(=O)CC3CC2)C

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCC(=O)CC3CC2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one
Reactant of Route 2
13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one
Reactant of Route 3
13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one
Reactant of Route 4
13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one
Reactant of Route 5
13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one
Reactant of Route 6
13-Methyl-4,4-bisnor-8,11,13-podocarpatrien-3-one

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